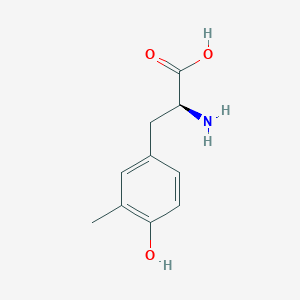

3-Methyl-l-tyrosine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLULPKDLJASZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946503 | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-57-2 | |

| Record name | Methyl-3-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-l-tyrosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-l-tyrosine is a synthetic derivative of the amino acid L-tyrosine, characterized by a methyl group substitution at the third position of the phenyl ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in neurochemical research and drug development. As an analog of a crucial precursor for catecholamine neurotransmitters, this compound serves as a valuable tool for probing the intricacies of the catecholamine biosynthetic pathway. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a modulator of catecholamine signaling.

Chemical Structure and Identification

This compound is a non-proteinogenic α-amino acid. Its structure comprises a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-hydroxy-3-methylbenzyl side chain.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid[1][2] |

| Molecular Formula | C₁₀H₁₃NO₃[1][2] |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C--INVALID-LINK--N)O |

| InChI Key | MQHLULPKDLJASZ-QMMMGPOBSA-N[3] |

| CAS Number | 17028-03-4 |

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The data presented below are largely computed or extrapolated from structurally similar compounds.

| Property | Value | Source |

| Melting Point | >300 °C (decomposition likely) | Predicted |

| Boiling Point | Not available (decomposes) | - |

| Solubility | Moderately soluble in water; solubility is pH-dependent. Limited solubility in non-polar organic solvents. | Inferred from L-tyrosine |

| pKa (predicted) | pKa₁ (carboxyl): ~2.2, pKa₂ (amino): ~9.2, pKa₃ (hydroxyl): ~10.1 | Predicted |

| LogP (predicted) | -1.4 | Computed |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the electrophilic methylation of a protected L-tyrosine derivative. The following is a generalized protocol adapted from established methods for the modification of tyrosine.

Materials:

-

N-acetyl-L-tyrosine ethyl ester

-

Dimethyl sulfate (B86663)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Protection: L-tyrosine is first protected at both the amino and carboxyl groups to prevent side reactions. A common method is the formation of N-acetyl-L-tyrosine ethyl ester.

-

Friedel-Crafts Alkylation:

-

Dissolve N-acetyl-L-tyrosine ethyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous AlCl₃ to the solution with stirring.

-

Add dimethyl sulfate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by slowly adding ice-cold water.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

-

-

Deprotection:

-

Hydrolyze the protecting groups by refluxing the crude product with 6M HCl.

-

After the reaction is complete (monitored by TLC), cool the solution and neutralize with a strong base (e.g., NaOH) to the isoelectric point of this compound to precipitate the product.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

Analysis of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC)

An adapted HPLC method for the analysis of this compound can be developed based on existing methods for tyrosine and its derivatives.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

-

Detection: UV detection at a wavelength of approximately 275 nm is appropriate due to the aromatic ring.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts are predicted based on the structure of L-tyrosine and the effect of the methyl substituent.

-

¹H NMR (in D₂O):

-

A singlet for the methyl protons (~2.1-2.3 ppm).

-

Aromatic protons will appear as a set of multiplets in the range of 6.7-7.2 ppm.

-

The α-proton will be a triplet or doublet of doublets around 3.9-4.1 ppm.

-

The β-protons will be two doublets of doublets around 2.9-3.2 ppm.

-

-

¹³C NMR (in D₂O):

-

The methyl carbon will be around 15-20 ppm.

-

Aliphatic carbons (α and β) will be in the 35-60 ppm range.

-

Aromatic carbons will appear between 115-155 ppm.

-

The carboxyl carbon will be the most downfield, around 170-175 ppm.

-

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its structural similarity to L-tyrosine, the endogenous precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase (TH), which catalyzes the rate-limiting step of converting L-tyrosine to L-DOPA.

Due to its methylated phenyl ring, this compound can act as a competitive inhibitor of tyrosine hydroxylase. By occupying the active site of the enzyme, it can reduce the rate of L-DOPA synthesis, thereby leading to a decrease in the downstream production of dopamine and norepinephrine.

Catecholamine Synthesis Pathway and the Role of this compound

The following diagram illustrates the canonical catecholamine synthesis pathway and the proposed point of intervention for this compound.

Experimental Workflow for Studying Enzyme Inhibition

To investigate the inhibitory effect of this compound on tyrosine hydroxylase, a typical experimental workflow would involve an in vitro enzyme assay.

Conclusion

This compound is a synthetically accessible and valuable research tool for the study of catecholamine biosynthesis and its regulation. Its ability to act as a competitive inhibitor of tyrosine hydroxylase makes it particularly useful for investigating the physiological and pathological consequences of reduced catecholamine levels. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other modified amino acids in neuroscience and medicine. Further research is warranted to fully elucidate its in vivo effects and therapeutic potential.

References

3-Methyl-l-tyrosine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-L-tyrosine, a derivative of the amino acid L-tyrosine. The document details its chemical properties, synthesis, biological activity with a focus on its role as a potential modulator of catecholamine biosynthesis, and relevant experimental protocols.

Core Chemical and Physical Data

This compound is a non-proteinogenic amino acid characterized by the addition of a methyl group at the third position of the phenyl ring of L-tyrosine. This structural modification influences its biological activity and metabolic fate.

| Property | Value | Source(s) |

| CAS Number | 2370-57-2, 17028-03-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | [1] |

Synthesis and Preparation

A general conceptual workflow for such a synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of methylated tyrosine derivatives.

Biological Activity and Mechanism of Action

This compound is structurally similar to L-tyrosine, the endogenous precursor for the biosynthesis of catecholamines such as dopamine (B1211576) and norepinephrine. This synthesis pathway is initiated by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step.

Inhibition of Tyrosine Hydroxylase

Derivatives of L-tyrosine, including methylated and halogenated analogs, have been investigated as inhibitors of tyrosine hydroxylase. By competing with the natural substrate, L-tyrosine, these compounds can modulate the rate of catecholamine synthesis. The inhibition of tyrosine hydroxylase can lead to a reduction in the levels of downstream neurotransmitters. This mechanism is clinically relevant, as exemplified by the drug Metyrosine (α-methyl-p-tyrosine), which is used to manage symptoms in patients with pheochromocytoma by inhibiting catecholamine production.

While specific quantitative data for the inhibition of tyrosine hydroxylase by this compound is not extensively documented in publicly available literature, the general principle of competitive inhibition at the enzyme's active site is the proposed mechanism of action.

Catecholamine Synthesis Pathway and Point of Inhibition

The following diagram illustrates the initial steps of the catecholamine synthesis pathway and the potential point of intervention for tyrosine hydroxylase inhibitors like this compound.

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

Experimental Protocols

General Protocol for Tyrosine Hydroxylase Inhibition Assay

The following provides a generalized methodology for assessing the inhibitory potential of compounds like this compound on tyrosine hydroxylase activity. This protocol is based on common radiometric assay principles.

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of tyrosine hydroxylase.

Materials:

-

Purified tyrosine hydroxylase enzyme

-

L-[ring-3,5-³H]tyrosine (radiolabeled substrate)

-

L-tyrosine (unlabeled substrate)

-

Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), Catalase, Dithiothreitol (DTT)

-

This compound (test inhibitor)

-

Assay buffer (e.g., 50 mM MES, pH 6.1)

-

Activated charcoal

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrates, cofactors, and the test inhibitor in the appropriate assay buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors (BH₄, catalase, DTT), and varying concentrations of this compound.

-

Enzyme Addition: Add the purified tyrosine hydroxylase to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of labeled (L-[³H]tyrosine) and unlabeled L-tyrosine.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a solution that precipitates the protein, such as perchloric acid.

-

Separation of Product: The product of the reaction, ³H₂O, is separated from the unreacted radiolabeled substrate by adding a slurry of activated charcoal, which binds the aromatic substrate. Centrifuge the mixture to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant containing the ³H₂O to a scintillation vial with scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The amount of ³H₂O formed is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow for In Vitro Enzyme Inhibition Assay

Caption: Step-by-step workflow for an in vitro tyrosine hydroxylase inhibition assay.

Conclusion

This compound presents an interesting molecule for researchers in neuropharmacology and drug development due to its potential to modulate the catecholamine biosynthetic pathway. Further investigation is warranted to fully characterize its inhibitory potency against tyrosine hydroxylase and to explore its in vivo effects on neurotransmitter levels and physiological outcomes. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Methyl-l-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-l-tyrosine, a methylated derivative of the amino acid l-tyrosine. This document details its chemical properties, outlines synthetic strategies, and discusses its role in biological pathways. While information on the initial discovery and a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, this guide furnishes detailed methodologies for the synthesis of closely related analogs, offering valuable insights for researchers.

Core Concepts: Chemical Identity and Properties

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis.[1] Its structure is characterized by a methyl group substitution at the third position of the phenyl ring of l-tyrosine. This modification influences its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| CAS Number | 2370-57-2 | [1] |

| XLogP3 | -1.4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Synthesis of Tyrosine Analogs: Experimental Protocols

Multi-step Synthesis of (L)-2-methyl tyrosine (Mmt)

This synthesis involves a palladium-catalyzed ortho-C(sp²)–H activation approach.

Experimental Protocol:

-

Synthesis of methyl (S)-3-(4-hydroxy-3-nitrophenyl)-2-(picolinamido)propanoate (2):

-

To a solution of 4-Nitro-L-phenylalanine (1) (13.26 mmol, 3.00 g) in anhydrous MeOH (100 mL), add SOCl₂ (14.58 mmol, 1.06 mL) in a dropwise manner.

-

Heat the reaction mixture at reflux overnight.

-

Remove the solvent under vacuum to yield the crude methyl-4-hydroxy-3-nitro phenylalanine hydrochloride.

-

Wash the crude product with 50 mL of saturated sodium bicarbonate aqueous solution (to pH ~8) and extract with DCM.

-

-

Synthesis of methyl (S)-3-(4-((tert-butyldimethylsilyl)oxy)-5-(dibenzylamino)-2-methylphenyl)-2-(picolinamido)propanoate (6):

-

To a solution of the product from the previous step (compound 5 in the original paper) (4.98 mmol, 3.04 g) in toluene (B28343) (90 mL), add K₂CO₃ (14.95 mmol, 2.06 g), CH₃I (24.92 mmol, 1.55 mL), and Pd(OAc)₂ (0.49 mmol, 0.11 g).

-

Stir the mixture at 120 °C overnight.

-

After 24 hours, cool the reaction to room temperature and filter through a celite pad, washing with AcOEt (50 mL).

-

Concentrate the filtrate under vacuum to obtain the crude product.

-

Table 2: Characterization Data for an Intermediate in Mmt Synthesis

| Intermediate | Spectroscopic Data |

| Methyl (S)-3-(4-((tert-butyldimethylsilyl)oxy)-3-nitrophenyl)-2-(picolinamido)propanoate | ¹H NMR (400 MHz, Chloroform-d): δ 8.56 (ddd, J = 4.8, 1.8, 1.0 Hz, 2H), 8.16 (dt, J = 7.8, 1.1 Hz, 1H), 7.86 (td, J = 7.7, 1.7 Hz, 1H), 7.62 (d, J = 2.3 Hz, 1H), 7.46 (ddd, J = 7.6, 4.8, 1.2 Hz, 1H), 7.31–7.23 (m, 1H), 6.88 (d, J = 8.5 Hz, 1H), 5.04 (dt, J = 8.3, 6.1 Hz, 1H), 3.76 (s, 3H), 3.31–3.14 (m, 2H), 0.98 (s, 9H), 0.22 (d, J = 1.3 Hz, 6H).¹³C NMR (101 MHz, Chloroform-d): δ 171.42, 163.97, 149.01, 148.44, 148.28, 141.75, 137.76, 134.79, 129.46, 126.75, 126.27, 122.59, 122.40, 53.39, 52.71, 37.21, 25.64, 18.30, −4.26.MS (ESI): m/z [M + H]⁺ calcd for C₂₂H₂₉N₃O₆Si 460.57, found 460.57. |

Discovery of this compound

The specific historical details regarding the initial discovery, isolation, or first synthesis of this compound are not prominently available in the surveyed scientific literature. It is described as a natural amino acid, suggesting its presence in biological systems.

Biological Significance and Signaling Pathways

L-tyrosine is a critical precursor in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. This compound, as a derivative, is important in the study of this pathway and has been shown to be involved in the production of catecholamines.

The Catecholamine Biosynthesis Pathway

The synthesis of catecholamines begins with the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions.

Caption: The enzymatic conversion of L-Tyrosine to Epinephrine.

A Generalized Synthetic Workflow

The chemical synthesis of a modified amino acid like this compound typically involves protection of the reactive amino and carboxyl groups, followed by the desired chemical modification on the aromatic ring, and subsequent deprotection.

Caption: A logical workflow for the chemical synthesis of this compound.

References

3-Methyl-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary:

3-Methyl-L-tyrosine is a non-proteinogenic amino acid, a derivative of the standard amino acid L-tyrosine, distinguished by a methyl group at the third position of the phenyl ring.[1] This modification imparts unique biochemical properties, making it a valuable tool in neuroscience research, pharmaceutical development, and peptide chemistry.[2][3] It serves as an analogue to study catecholamine biosynthesis and can be recognized by certain enzymes, such as protein tyrosine kinase Csk, albeit with different efficiency than the natural substrate.[4][5] Its incorporation into peptides can modulate biological activity and stability, offering a strategy for developing novel therapeutics. This guide provides an in-depth overview of its physicochemical properties, synthesis, biological interactions, and key experimental applications, tailored for professionals in the life sciences.

Introduction

Non-proteinogenic amino acids (npAAs) are essential tools in chemical biology and drug discovery, offering novel side-chain functionalities that expand beyond the 20 standard amino acids. This compound is one such npAA, a structural analogue of L-tyrosine. Its core structure is (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid. The addition of a methyl group to the aromatic ring alters its steric and electronic properties, influencing its interaction with enzymes and receptors. This makes it a subject of interest for probing biological systems, particularly in the study of neurotransmitter pathways and protein kinase signaling. This document serves as a technical resource, consolidating key data, protocols, and conceptual frameworks related to this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in experimental setups.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |

| Synonyms | 3-Methyltyrosine, 3-Me-Tyr | |

| CAS Number | 17028-03-4 | |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Appearance | Off-white solid | |

| Canonical SMILES | CC1=C(C=CC(=C1)C--INVALID-LINK--N)O | |

| Storage | Store at 10°C - 25°C, keep container well closed |

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of other isomers like α-methyl-L-tyrosine. However, a plausible synthetic route can be adapted from established methods for modifying the aromatic ring of tyrosine. A common strategy involves the electrophilic aromatic substitution on a protected L-tyrosine derivative.

A generalized workflow for this synthesis is outlined below.

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis via Protected Tyrosine

This protocol is a representative method and may require optimization.

-

Protection of L-Tyrosine:

-

Suspend L-Tyrosine in methanol. Cool the mixture to 0°C.

-

Add thionyl chloride dropwise to synthesize the methyl ester hydrochloride.

-

After reaction completion, remove the solvent under vacuum.

-

Protect the resulting amino group using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) in a suitable solvent (e.g., dioxane/water).

-

Purify the resulting N-Boc-L-tyrosine methyl ester by column chromatography.

-

-

Methylation of the Aromatic Ring:

-

Dissolve the protected tyrosine derivative in a non-polar, aprotic solvent (e.g., dichloromethane).

-

Add a methylating agent (e.g., methyl iodide) and a Lewis acid catalyst (e.g., AlCl₃) at low temperature. Caution: Friedel-Crafts reactions can be sensitive and may yield isomeric byproducts.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction carefully with water and extract the product into an organic solvent.

-

Purify the N-Boc-3-Methyl-L-tyrosine methyl ester.

-

-

Deprotection:

-

Hydrolyze the methyl ester using a base (e.g., LiOH or NaOH) in a methanol/water mixture.

-

Once the ester is cleaved, acidify the solution to remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) or HCl.

-

Neutralize the solution to the isoelectric point of this compound to precipitate the final product.

-

Filter, wash with cold water and ethanol, and dry under vacuum to yield pure this compound.

-

Biological Role and Mechanism of Action

This compound primarily functions as an analogue of L-tyrosine, allowing it to interact with pathways that utilize its parent amino acid. Its biological effects are mainly linked to catecholamine synthesis and protein kinase activity.

Interaction with Catecholamine Synthesis

L-tyrosine is the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The rate-limiting step is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH). Non-proteinogenic analogues like this compound can act as competitive substrates or inhibitors in this pathway, potentially modulating neurotransmitter levels. This makes it a useful tool for studying the regulation of these critical signaling molecules.

Caption: The catecholamine synthesis pathway and the potential interaction of this compound.

Substrate for Protein Kinases

Tyrosine residues in proteins are key targets for phosphorylation by protein tyrosine kinases (PTKs), a critical event in signal transduction. This compound has been identified as a substrate for the protein tyrosine kinase Csk. However, the presence of the methyl group reduces its processing efficiency compared to L-tyrosine. This characteristic allows it to be used as a tool to investigate the substrate selectivity and molecular recognition mechanisms of kinases.

Quantitative Data Summary

Quantitative data on this compound is limited in publicly accessible literature. The most cited quantitative finding relates to its efficiency as a kinase substrate.

| Parameter | Subject | Value | Notes | Reference |

| Relative Catalytic Efficiency (kcat/Km) | Protein Tyrosine Kinase Csk | 38% of L-Tyrosine | Indicates that the methyl modification significantly impacts the processing efficiency by the kinase. |

Applications and Key Experimental Methodologies

The unique properties of this compound make it a versatile tool for various research applications.

Application in Peptide Synthesis

Incorporating npAAs like this compound into peptides is a powerful strategy to enhance stability, modulate receptor binding affinity, and create novel biological activities. The methyl group can provide steric hindrance or alter hydrophobic interactions, influencing the peptide's conformation and interaction with its target.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-3-Methyl-L-tyrosine-OH during standard Fmoc-based SPPS.

References

An In-depth Technical Guide to the Biochemical Pathways Involving 3-Methyl-l-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-l-tyrosine is a synthetic amino acid derivative of L-tyrosine, a critical precursor for the biosynthesis of catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[1] As a structural analog, this compound has the potential to interact with the enzymatic machinery of the catecholamine pathway, offering avenues for therapeutic intervention and research into neurochemical processes. This technical guide provides a comprehensive overview of the known and potential biochemical pathways involving this compound, with a focus on its interactions with key enzymes, experimental methodologies for its study, and its implications in drug development.

Core Biochemical Pathways

The primary biochemical context for this compound is the catecholamine biosynthesis pathway. This pathway commences with the hydroxylation of L-tyrosine and proceeds through a series of enzymatic conversions to produce dopamine, norepinephrine, and epinephrine. The key enzymes in this pathway are Tyrosine Hydroxylase (TH), Aromatic L-amino acid Decarboxylase (AADC), and Catechol-O-methyltransferase (COMT). Due to its structural similarity to L-tyrosine and its intermediates, this compound is hypothesized to act as a substrate or inhibitor for these enzymes.

Interaction with Tyrosine Hydroxylase (TH)

Tyrosine Hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in catecholamine synthesis, catalyzing the conversion of L-tyrosine to L-DOPA.[2] Structural analogs of L-tyrosine are known to interact with TH. For instance, α-methyl-p-tyrosine (metyrosine) is a well-characterized competitive inhibitor of TH and is used clinically to reduce catecholamine production in pheochromocytoma.[3][4] Similarly, N-methyl-L-tyrosine has been identified as a competitive inhibitor of TH.[5] Given these precedents, it is highly probable that this compound also acts as an inhibitor of Tyrosine Hydroxylase. The methyl group at the 3-position of the phenyl ring may interfere with the proper binding of the substrate in the active site or alter the electronic properties of the ring, thus affecting the hydroxylation reaction.

No specific quantitative kinetic data (Ki) for the inhibition of Tyrosine Hydroxylase by this compound has been identified in the reviewed literature.

Interaction with Aromatic L-amino acid Decarboxylase (AADC)

Aromatic L-amino acid Decarboxylase (AADC; EC 4.1.1.28), also known as DOPA decarboxylase, catalyzes the conversion of L-DOPA to dopamine. This enzyme exhibits broad substrate specificity for various aromatic L-amino acids. It is plausible that if this compound were to be hydroxylated by TH to form 3-methyl-L-DOPA, this product could potentially serve as a substrate for AADC, leading to the formation of 3-methyl-dopamine. However, there is currently no direct experimental evidence to support this hypothesis. Alternatively, this compound or its hydroxylated derivative could act as an inhibitor of AADC.

No specific quantitative kinetic data (Km or Ki) for the interaction of this compound with Aromatic L-amino acid Decarboxylase has been identified in the reviewed literature.

Interaction with Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT; EC 2.1.1.6) is a key enzyme in the degradation of catecholamines. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. If this compound undergoes hydroxylation to a catechol structure (3-methyl-L-DOPA), it could become a substrate for COMT. The presence of the existing methyl group on the ring might influence the regioselectivity of COMT's methylation activity.

No specific quantitative kinetic data (Km or Vmax) for this compound as a substrate for Catechol-O-methyltransferase has been identified in the reviewed literature.

Quantitative Data

While direct quantitative data for this compound is not available in the reviewed literature, the following tables summarize the kinetic parameters for related compounds and key enzymes in the catecholamine pathway to provide a comparative context for researchers.

Table 1: Kinetic Parameters of Tyrosine Hydroxylase (TH) with L-Tyrosine and Inhibitors

| Substrate/Inhibitor | Organism/Source | Km (μM) | Ki (μM) | Notes |

| L-Tyrosine | Bovine Striatum | 20-70 | - | |

| α-Methyl-p-tyrosine | - | - | 2-200 | Competitive inhibitor |

| 3-Iodo-L-tyrosine | - | - | 7.5 | Competitive inhibitor |

Table 2: Kinetic Parameters of Aromatic L-amino acid Decarboxylase (AADC)

| Substrate | Organism/Source | Km (mM) | Vmax (pmol/min/ml) |

| L-DOPA | Human Plasma (Control) | 0.71 | 39.1 |

| L-DOPA | Human Plasma (AADC Deficient Patient) | 4.26 | 37.5 |

Table 3: Kinetic Parameters of Catechol-O-methyltransferase (COMT)

| Substrate | Organism/Source | Km (μM) |

| Dopamine | Rat Liver | 240 |

| L-DOPA | Rat Liver | 1300 |

| Norepinephrine | Rat Liver | 290 |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biochemical pathways of this compound.

Protocol 1: Tyrosine Hydroxylase (TH) Activity Assay

This protocol is adapted from a high-performance liquid chromatography (HPLC)-based method to measure the product of TH activity, L-DOPA.

Materials:

-

Tissue homogenates (e.g., human brain or rat pheochromocytoma PC12h cells)

-

L-tyrosine

-

This compound

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4)

-

Catalase

-

p-Bromobenzyloxyamine (NSD-1055, an AADC inhibitor)

-

Ferrous ammonium (B1175870) sulfate (B86663) (for human brain homogenates)

-

0.1 M Perchloric acid

-

HPLC system with a coulometric electrochemical detector

-

Reversed-phase C18 column

Procedure:

-

Enzyme Preparation: Prepare crude enzyme samples from tissue homogenates.

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme sample with L-tyrosine (as substrate) or this compound (to test for inhibition), (6R)BH4, catalase, and NSD-1055. For human brain homogenates, also include Fe2+ ions.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Reaction Termination: Stop the reaction by adding an equal volume of 0.1 M perchloric acid.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet proteins. Filter the supernatant.

-

HPLC Analysis: Inject the filtered supernatant directly into the HPLC system equipped with a C18 column and a coulometric electrochemical detector to quantify the amount of L-DOPA produced.

-

Data Analysis: To test for inhibition by this compound, perform the assay with varying concentrations of this compound while keeping the L-tyrosine concentration constant. Calculate the percentage of inhibition and determine the Ki value using appropriate kinetic models.

Protocol 2: Catechol-O-methyltransferase (COMT) Activity Assay

This protocol describes a method for determining COMT activity using norepinephrine or dopamine as substrates, with analysis by UPLC-MS/MS.

Materials:

-

Protein extracts (e.g., rat liver microsomes)

-

Norepinephrine or Dopamine

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl2)

-

50 mM Sodium phosphate (B84403) buffer (pH 7.4)

-

Solid-phase extraction (SPE) cartridges

-

UPLC-MS/MS system

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract, MgCl2, SAM, and either norepinephrine or dopamine as the substrate. To test this compound as a substrate, replace the standard substrate with it. To test for inhibition, include varying concentrations of this compound along with the standard substrate.

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

-

Sample Preparation: Process the incubated mixtures using SPE to purify the methylated products (normetanephrine or 3-methoxytyramine).

-

UPLC-MS/MS Analysis: Analyze the purified samples by UPLC-MS/MS to quantify the amount of methylated product formed.

-

Data Analysis: Determine the rate of product formation to calculate COMT activity. If testing for inhibition, calculate the percentage of inhibition and determine the Ki value. If testing as a substrate, determine the Km and Vmax values.

Protocol 3: Aromatic L-amino acid Decarboxylase (AADC) Activity Assay

This protocol is based on measuring the conversion of L-DOPA to dopamine.

Materials:

-

Plasma samples or tissue homogenates

-

L-DOPA

-

This compound (or its potential hydroxylated product)

-

Pyridoxal-5'-phosphate (PLP)

-

HPLC system with electrochemical detection

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme source (plasma or tissue homogenate), L-DOPA as the substrate, and the cofactor PLP. To test this compound or its derivative as a substrate, replace L-DOPA. To test for inhibition, include varying concentrations of the test compound with L-DOPA.

-

Incubation: Incubate the reaction at a controlled temperature for a set time.

-

Reaction Termination and Sample Preparation: Stop the reaction, typically by adding acid, and prepare the sample for HPLC analysis (e.g., centrifugation and filtration).

-

HPLC Analysis: Quantify the amount of dopamine produced using HPLC with electrochemical detection.

-

Data Analysis: Calculate the rate of dopamine formation to determine AADC activity. For inhibition studies, determine the Ki. For substrate studies, determine Km and Vmax.

Visualizations

The following diagrams illustrate the hypothesized biochemical pathways and experimental workflows involving this compound.

Caption: Hypothesized interaction of this compound with the catecholamine biosynthesis pathway.

Caption: Potential metabolism of a hypothetical this compound derivative by COMT.

Caption: Experimental workflow for determining the inhibitory effect of this compound on Tyrosine Hydroxylase.

Conclusion and Future Directions

This compound presents an intriguing molecule for researchers in neurochemistry and drug development. Based on the known interactions of similar methylated tyrosine analogs, it is highly probable that this compound acts as an inhibitor of Tyrosine Hydroxylase, the rate-limiting enzyme in catecholamine synthesis. However, a significant gap in the current scientific literature is the absence of direct experimental evidence and quantitative kinetic data to confirm this hypothesis and to explore its interactions with other key enzymes like AADC and COMT.

Future research should focus on:

-

Enzyme Kinetic Studies: Performing detailed kinetic analyses to determine the Ki of this compound for TH, and the Km or Ki for AADC and COMT.

-

Metabolite Identification: Investigating the potential metabolites of this compound in in vitro and in vivo systems to determine if it can be processed by the catecholamine pathway.

-

Cellular and In Vivo Studies: Examining the effects of this compound on catecholamine levels and physiological responses in cell culture and animal models.

The detailed experimental protocols provided in this guide offer a starting point for researchers to systematically investigate the biochemical roles of this compound. Elucidating these pathways will not only enhance our fundamental understanding of catecholamine metabolism but also pave the way for the potential development of novel therapeutic agents targeting this critical system.

References

3-Methyl-l-tyrosine and its Role in Catecholamine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-l-tyrosine is a synthetic amino acid derivative of L-tyrosine, the natural precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). Its structural similarity to L-tyrosine allows it to interact with the enzymatic machinery of the catecholamine synthesis pathway, positioning it as a tool for researchers studying catecholamine metabolism and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the role of this compound in catecholamine metabolism, including its mechanism of action, effects on neurotransmitter levels, and detailed experimental protocols for its study.

The Catecholamine Biosynthesis Pathway

Catecholamines are synthesized from the amino acid L-tyrosine in a series of enzymatic steps. The initial and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[1][2] L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[3][4] In dopaminergic neurons, the pathway ends here. However, in noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase (DBH), and subsequently to epinephrine by phenylethanolamine N-methyltransferase (PNMT).[5]

Mechanism of Action of this compound

This compound is thought to act primarily as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. By mimicking the natural substrate, L-tyrosine, this compound binds to the active site of TH, thereby preventing the conversion of L-tyrosine to L-DOPA. This inhibition leads to a reduction in the synthesis of dopamine, norepinephrine, and epinephrine.

While specific kinetic data for this compound is scarce in the literature, its mechanism is analogous to the well-studied tyrosine hydroxylase inhibitor, α-methyl-p-tyrosine (metyrosine).

Quantitative Data

Specific quantitative data on the inhibitory potency (e.g., Ki value) of this compound against tyrosine hydroxylase and its in vivo dose-response effects on catecholamine levels are not extensively reported in publicly available literature. However, data from studies on the related compound, α-methyl-p-tyrosine, can provide a comparative context.

Table 1: Effects of α-Methyl-p-Tyrosine on Catecholamine Synthesis

| Parameter | Value | Species/System | Reference |

| Maximal inhibition of dopamine synthesis | 95% | Rat brain | |

| Maximal inhibition of norepinephrine synthesis | 80% | Rat brain | |

| ED50 for dopamine synthesis inhibition | 0.057 mmoles/kg | Rat brain | |

| ED50 for norepinephrine synthesis inhibition | 0.117 mmoles/kg | Rat brain | |

| Reduction in total catecholamines in pheochromocytoma patients | 20-79% | Human |

Note: This data is for α-methyl-p-tyrosine and is provided for comparative purposes due to the lack of specific data for this compound.

Potential as a False Neurotransmitter

A "false neurotransmitter" is a compound that can be taken up into presynaptic terminals, stored in synaptic vesicles, and released upon neuronal stimulation, mimicking the action of the endogenous neurotransmitter but often with reduced or altered postsynaptic effects. While it is plausible that this compound could be a substrate for AADC, leading to the formation of 3-methyl-dopamine, which could then act as a false neurotransmitter, direct experimental evidence for this is limited.

Experimental Protocols

Tyrosine Hydroxylase Activity Assay (Spectrophotometric)

This protocol is adapted from a real-time colorimetric assay for determining TH activity.

Materials:

-

Purified tyrosine hydroxylase enzyme

-

L-Tyrosine (substrate)

-

This compound (inhibitor)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

-

Ferrous ammonium (B1175870) sulfate (B86663) (cofactor)

-

Catalase

-

HEPES buffer

-

Sodium periodate (B1199274)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 475 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-tyrosine in a suitable buffer.

-

Prepare stock solutions of this compound at various concentrations.

-

Prepare a reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.

-

Prepare a solution of BH₄.

-

Prepare a solution of sodium periodate.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the desired concentration of this compound (or vehicle control) to the appropriate wells.

-

Add the BH₄ solution to each well.

-

Add the purified tyrosine hydroxylase enzyme to each well.

-

Incubate the plate for a short period to allow for inhibitor binding.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the L-tyrosine and sodium periodate solution to each well.

-

Immediately place the plate in a pre-warmed plate reader.

-

Measure the absorbance at 475 nm every 30 seconds for 30 minutes. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

-

Further kinetic analysis (e.g., Lineweaver-Burk plot) can be performed to determine the type of inhibition and the Ki value.

-

In Vivo Microdialysis for Catecholamine Measurement

This protocol provides a general framework for in vivo microdialysis in rodents.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthesia

-

Surgical instruments

-

HPLC-ECD system for catecholamine analysis

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Collect baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) using a fraction collector.

-

Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection (HPLC-ECD).

-

HPLC-ECD for Catecholamine Analysis

This protocol outlines the basic principles for the analysis of catecholamines in microdialysate samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, injector, and column oven.

-

Reversed-phase C18 column.

-

Electrochemical detector (ECD) with a glassy carbon working electrode.

Reagents:

-

Mobile phase: A buffered aqueous solution (e.g., sodium phosphate (B84403) or citrate-acetate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH is typically acidic.

-

Standard solutions of dopamine, norepinephrine, and their metabolites.

-

Internal standard (e.g., 3,4-dihydroxybenzylamine (B7771078) - DHBA).

Procedure:

-

Sample Preparation:

-

Microdialysate samples are typically injected directly or after minimal dilution.

-

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

The catecholamines are separated based on their hydrophobicity and interaction with the ion-pairing agent.

-

-

Electrochemical Detection:

-

As the separated analytes elute from the column, they pass through the ECD flow cell.

-

A potential is applied to the working electrode, causing the oxidation of the catecholamines.

-

The resulting current is proportional to the concentration of the analyte.

-

-

Quantification:

-

Identify and quantify the catecholamines by comparing their retention times and peak areas to those of the standard solutions and the internal standard.

-

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of catecholamine metabolism. Its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase, leading to a reduction in the synthesis of dopamine, norepinephrine, and epinephrine. While specific quantitative data for this compound remains limited, its functional similarity to other tyrosine hydroxylase inhibitors provides a strong basis for its application in neuroscience and drug development research. The experimental protocols detailed in this guide offer a starting point for researchers aiming to elucidate the precise effects of this compound on catecholamine dynamics and its potential as a modulator of catecholaminergic neurotransmission. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties.

References

- 1. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxy-N-methyl-L-tyrosine | C10H13NO4 | CID 23620856 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Characterization of 3-Methyl-l-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-l-tyrosine, a derivative of the amino acid l-tyrosine (B559521), presents a compelling subject for investigation within drug discovery and development. Its structural similarity to l-tyrosine suggests potential interactions with key enzymatic pathways, including those involved in catecholamine biosynthesis and melanogenesis. This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize the biochemical and cellular effects of this compound. Detailed experimental protocols for assessing its impact on enzyme activity, cancer cell viability, and intracellular signaling pathways are presented. Furthermore, this document outlines the framework for data presentation and visualization to facilitate a thorough understanding of the compound's in vitro profile.

Introduction

This compound is a non-proteinogenic amino acid characterized by a methyl group at the third position of the phenyl ring of l-tyrosine.[1] This modification has the potential to alter its biochemical properties compared to the endogenous amino acid, making it a candidate for modulating biological systems. Analogs of l-tyrosine have been investigated for their therapeutic potential, including their roles as enzyme inhibitors. For instance, other methylated tyrosine analogs, such as α-methyl-p-tyrosine, are known inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[2][3] Given this precedent, a thorough in vitro characterization of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.

This guide details the in vitro assays necessary to characterize this compound, focusing on its effects on key enzymes like tyrosinase and tyrosine hydroxylase, its impact on the viability of relevant cancer cell lines, and its influence on critical signaling pathways such as the PI3K/Akt and MAPK/ERK cascades.

Biochemical Characterization: Enzyme Inhibition Assays

A primary step in characterizing this compound is to determine its effect on enzymes that utilize l-tyrosine as a substrate.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation and in the development of melanoma therapeutics.

Table 1: Hypothetical Inhibition of Mushroom Tyrosinase by this compound

| Compound | Inhibition Type | Ki (μM) | IC50 (μM) |

| This compound | Competitive | 75 | 150 |

| Kojic Acid (Control) | Competitive | 5 | 10 |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established methods for assessing tyrosinase inhibitors.[4][5]

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 6.8).

-

Mushroom Tyrosinase solution (200 units/mL in phosphate buffer).

-

L-tyrosine solution (1.5 mM in phosphate buffer).

-

This compound stock solution (in phosphate buffer, with gentle warming or sonication if necessary).

-

Kojic acid (positive control) stock solution.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of this compound or Kojic acid.

-

Add 50 µL of the mushroom tyrosinase solution to each well.

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of the L-tyrosine solution to each well.

-

Immediately measure the absorbance at 490-510 nm every minute for 20-60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk plots.

-

Tyrosine Hydroxylase Activity Assay

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.

Table 2: Hypothetical Inhibition of Tyrosine Hydroxylase by this compound

| Compound | Inhibition Type | Ki (μM) | IC50 (μM) |

| This compound | Competitive | 15 | 30 |

| α-Methyl-p-tyrosine (Control) | Competitive | 2 | 5 |

Experimental Protocol: Tyrosine Hydroxylase Activity Assay

This protocol is based on a real-time colorimetric assay.

-

Reagent Preparation:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM DTT, 100 µM 6-MPH4, and 10 µM FeSO4).

-

Tyrosine hydroxylase enzyme preparation.

-

L-tyrosine solution (in assay buffer).

-

This compound stock solution.

-

Sodium periodate (B1199274) solution.

-

-

Assay Procedure:

-

In a 96-well plate, combine the tyrosine hydroxylase enzyme, assay buffer, and various concentrations of this compound.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding L-tyrosine.

-

At various time points, stop the reaction and oxidize the L-DOPA product to dopachrome (B613829) by adding sodium periodate.

-

Measure the absorbance of dopachrome at 475 nm.

-

-

Data Analysis:

-

Calculate the rate of L-DOPA formation.

-

Determine the IC50 and Ki values as described for the tyrosinase assay.

-

Cellular Characterization: Effects on Cancer Cell Lines

Investigating the effect of this compound on the viability of cancer cell lines, particularly those where tyrosine metabolism is significant (e.g., melanoma), is crucial.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Table 3: Hypothetical IC50 Values of this compound in Melanoma Cell Lines

| Cell Line | This compound IC50 (μM) after 72h |

| B16F10 (Murine Melanoma) | 250 |

| A375 (Human Melanoma) | 300 |

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture B16F10 or A375 melanoma cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes and read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the cellular effects of this compound, it is important to investigate its impact on key signaling pathways like PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer.

Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways

Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling molecules.

Table 4: Hypothetical Effects of this compound on Protein Phosphorylation

| Pathway | Protein | Phosphorylation Status (vs. Control) |

| MAPK/ERK | p-ERK1/2 | Decreased |

| ERK1/2 | Unchanged | |

| PI3K/Akt | p-Akt (Ser473) | Decreased |

| Akt | Unchanged |

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis:

-

Treat cultured cells (e.g., B16F10) with this compound at its IC50 concentration for various time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: The PI3K/Akt signaling pathway with hypothesized points of inhibition.

Caption: The MAPK/ERK signaling pathway with a hypothesized point of inhibition.

Conclusion

The in vitro characterization of this compound requires a systematic approach employing a battery of biochemical and cellular assays. The protocols and frameworks provided in this technical guide offer a robust starting point for researchers to elucidate the compound's mechanism of action. By quantifying its effects on key enzymes such as tyrosinase and tyrosine hydroxylase, assessing its impact on cancer cell viability, and dissecting its influence on critical intracellular signaling pathways, a comprehensive understanding of the therapeutic potential of this compound can be achieved. The structured presentation of quantitative data and visual representation of complex biological processes are paramount for clear interpretation and communication of findings within the scientific community.

References

- 1. biorxiv.org [biorxiv.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. activeconceptsllc.com [activeconceptsllc.com]

Methodological & Application

Application Note: Quantitative Analysis of 3-Methyl-l-tyrosine in Biological Samples by High-Performance Liquid Chromatography

Introduction

3-Methyl-l-tyrosine is a methylated derivative of the amino acid l-tyrosine. Its presence and concentration in biological fluids such as plasma and urine can be of significant interest in various research areas, including the study of catecholamine metabolism and as a potential biomarker. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a robust, sensitive, and specific method for the quantification of this compound in complex biological matrices. This document provides detailed protocols for the analysis of this compound in plasma and urine samples.

Analytical Approaches

The quantification of this compound in biological samples typically involves three key stages: sample preparation to isolate the analyte and remove interfering substances, chromatographic separation to resolve this compound from other sample components, and detection to identify and quantify the analyte. Due to the complexity of biological matrices and the often low concentrations of the analyte, LC-MS/MS is the preferred method for achieving the required sensitivity and specificity. While HPLC with UV or fluorescence detection can also be employed, these methods may require a derivatization step to enhance the chromophoric or fluorophoric properties of this compound and may be more susceptible to interferences.

Data Presentation

The following tables summarize the typical quantitative performance parameters for the LC-MS/MS and HPLC-UV methods for the analysis of compounds structurally similar to this compound. These values should be considered as a starting point for method validation for this compound.

Table 1: Typical Performance Characteristics of an LC-MS/MS Method for Amino Acid Metabolites

| Parameter | Plasma | Urine |

| Linearity Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.2 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 1.0 - 2.5 ng/mL |

| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |

| Precision (%RSD) | < 15% | < 15% |

Table 2: Typical Performance Characteristics of an HPLC-UV Method for Amino Acid Metabolites

| Parameter | Plasma | Urine |

| Linearity Range | 50 - 5000 ng/mL | 100 - 10000 ng/mL |

| Limit of Detection (LOD) | 10 - 20 ng/mL | 25 - 50 ng/mL |

| Limit of Quantification (LOQ) | 30 - 60 ng/mL | 75 - 150 ng/mL |

| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |

| Precision (%RSD) | < 20% | < 20% |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes the analysis of this compound in human plasma using protein precipitation followed by LC-MS/MS.

1. Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d3)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials

2. Sample Preparation

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma sample to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid or 10% TCA.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

-

Ionization Mode: Positive

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion (Q1): m/z 196.1, Product ion (Q3): m/z 150.1 (loss of -COOH and -NH2)

-

This compound-d3 (IS): Precursor ion (Q1): m/z 199.1, Product ion (Q3): m/z 153.1

-

4. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Protocol 2: Quantification of this compound in Human Urine using HPLC-UV

This protocol details a method for analyzing this compound in urine using solid-phase extraction (SPE) and HPLC with UV detection.

1. Materials and Reagents

-

This compound analytical standard

-

Internal standard (e.g., α-Methyltyrosine)

-

HPLC-grade methanol and water

-

Phosphoric acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Human urine (drug-free)

-

Volumetric flasks, pipettes, and syringes

-

HPLC vials

2. Sample Preparation

-

Thaw frozen urine samples and centrifuge at 4,000 x g for 10 minutes to remove particulate matter.

-

Take 1 mL of the supernatant and add 100 µL of the internal standard working solution.

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove salts and polar impurities.

-

Elute the analyte and internal standard with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

3. HPLC-UV Conditions

-

HPLC System: Waters Alliance e2695 or equivalent

-

Detector: Photodiode Array (PDA) or UV-Vis Detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of 10% acetonitrile and 90% of a 25 mM potassium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 275 nm

4. Data Analysis

-

Quantification is performed using the peak area ratio of this compound to the internal standard.

-

A calibration curve is generated by analyzing a series of standards of known concentrations.

Visualizations

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Caption: Workflow for HPLC-UV analysis of this compound in urine.

Application Notes and Protocols for the Mass Spectrometric Detection of 3-Methyl-l-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-l-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group substitution on the phenyl ring.[1] While less studied than other modified tyrosines, such as 3-chloro-l-tyrosine (B556623) or 3-nitro-l-tyrosine (B30807) which are established biomarkers of oxidative stress, the accurate quantification of this compound in biological matrices is of growing interest.[2][3] Its presence may be relevant in studies of protein structure, enzyme kinetics, and metabolic pathways. This document provides detailed protocols for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

The two primary mass spectrometry-based methods for the quantification of this compound are LC-MS/MS and GC-MS. LC-MS/MS is generally preferred for its high sensitivity and specificity, and it often requires minimal sample derivatization. GC-MS is a robust alternative but necessitates a derivatization step to increase the volatility of the analyte.[3]

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes typical performance characteristics for analogous compounds like 3-chloro-l-tyrosine, which are expected to be achievable for this compound upon method validation.[4]

| Parameter | LC-MS/MS (Expected) | GC-MS (Expected) | Reference |

| Quantification Range | 0.1 - 200 ng/mL | 10 - 200 ng/mL | |

| Limit of Detection (LOD) | 0.03 ng/mL | 1 - 5 ng/mL | |

| Limit of Quantitation (LOQ) | 0.1 ng/mL | 5 - 10 ng/mL | |

| Intra-assay Precision (%CV) | < 10% | < 15% | |

| Inter-assay Precision (%CV) | < 10% | < 15% | |

| Accuracy | 95 - 105% | 90 - 110% |

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound

This protocol is adapted from validated methods for similar analytes and is suitable for the analysis of this compound in biological fluids such as plasma or urine.

1. Sample Preparation (Protein Precipitation)

a. To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., 13C6-l-tyrosine or a structural analog). b. Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. c. Vortex the mixture vigorously for 30 seconds. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography Conditions

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

Time (min) %B 0.0 2 1.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Spray Voltage: +5500 V.

-

Source Temperature: 500°C.

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 196.1 150.1 15 This compound (Quantifier) 196.1 107.1 25 | 13C6-l-tyrosine (IS) | 188.1 | 142.1 | 15 |

Protocol 2: GC-MS Method for this compound (with Derivatization)

This protocol requires derivatization to make the analyte volatile for gas chromatography. Silylation is a common and effective method.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

a. Perform protein precipitation as described in the LC-MS/MS protocol (steps 1a-1d). b. Further purify the supernatant using a cation-exchange solid-phase extraction (SPE) cartridge. i. Condition the SPE cartridge with methanol (B129727) followed by deionized water. ii. Load the sample. iii. Wash with water and then methanol to remove interferences. iv. Elute this compound with 5% ammonia (B1221849) in methanol. c. Evaporate the eluate to dryness under nitrogen. d. Derivatization (Silylation): i. To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. ii. Seal the vial and heat at 100°C for 1 hour. iii. Cool to room temperature before injection.

2. Gas Chromatography Conditions

-

GC System: A standard gas chromatograph.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher specificity.

-

Monitored Ions: The specific ions will depend on the fragmentation of the silylated derivative of this compound. These should be determined by injecting a derivatized standard and examining the resulting mass spectrum.

Visualizations

Caption: General experimental workflow for this compound analysis.

Caption: Comparison of LC-MS/MS and GC-MS for this compound.

References

- 1. This compound | C10H13NO3 | CID 159657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Microdialysis: Measuring the Effects of 3-Methyl-l-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of neuroscience and drug development, understanding the intricate balance of neurotransmitter systems is paramount. Catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine, play crucial roles in regulating a vast array of physiological and cognitive processes. The synthesis of these critical neurotransmitters is tightly controlled by the rate-limiting enzyme, tyrosine hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] Consequently, compounds that modulate TH activity are invaluable tools for investigating catecholaminergic pathways and for the development of novel therapeutics.